(Z)-11-Tetradecenyl acetate

説明

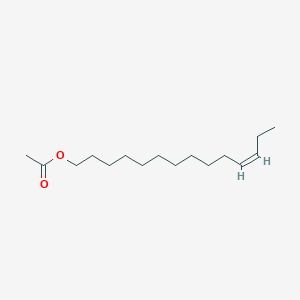

Structure

3D Structure

特性

IUPAC Name |

[(Z)-tetradec-11-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJINQJFQLQIYHX-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3035266 | |

| Record name | (Z)-Tetradec-11-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20711-10-8 | |

| Record name | (Z)-11-Tetradecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20711-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Tetradecenyl acetate, (11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020711108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Tetradecen-1-ol, 1-acetate, (11Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Tetradec-11-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-tetradec-11-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-TETRADECENYL ACETATE, (11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0U163294D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Pheromone Blends Containing Z 11 Tetradecenyl Acetate

Compositional Analysis in Specific Insect Species

Choristoneura rosaceana (Obliquebanded Leafroller)

The sex pheromone of the obliquebanded leafroller, Choristoneura rosaceana, is a multi-component blend that has been the subject of extensive research. Initial studies identified the primary components, with subsequent investigations revealing additional minor but behaviorally significant compounds. The precise ratio of these components can vary geographically, influencing the efficacy of synthetic lures used in pest management strategies. oup.comcabidigitallibrary.org

The principal component of the C. rosaceana sex pheromone is (Z)-11-tetradecenyl acetate (B1210297) (Z11-14:OAc). oup.comcabidigitallibrary.org This compound is the most abundant chemical in the pheromone gland and elicits the strongest electroantennogram (EAG) responses from male moths, indicating its primary role in attracting mates. eje.cz Studies have consistently shown that Z11-14:OAc is fundamental to the attractiveness of the pheromone blend. oup.comoup.com In a study of an eastern North American population, the average amount of Z11-14:OAc found in the female pheromone gland was 40.40 ng. cambridge.org

While (Z)-11-tetradecenyl acetate is the major attractant, a specific blend of minor components is crucial for optimizing male response and ensuring species-specific communication.

The geometric isomer, (E)-11-tetradecenyl acetate (E11-14:OAc), is a consistently identified minor component in the pheromone blend of C. rosaceana. cabidigitallibrary.orgcambridge.orgnih.gov Research on a population in the Niagara Peninsula, Ontario, found an average of 0.83 ng of E11-14:OAc per female. cambridge.org The ratio of the Z to E isomer is critical for optimal attraction. For instance, a study on a New York population determined a Z:E ratio of 98.3:1.7 for the acetate components. oup.com

An additional component, (Z)-11-tetradecenal (Z11-14:Ald), was later identified in western populations of C. rosaceana and subsequently found in some eastern populations as well. cabidigitallibrary.orgcambridge.orgnih.gov In a study of an Okanagan Valley strain, the addition of Z11-14:Ald to the synthetic blend significantly increased the capture of male moths. nih.gov Research on a population from the Niagara Peninsula detected an average of 0.13 ng of this aldehyde per female. cambridge.org The removal of Z11-14:Ald from a four-component synthetic lure resulted in a greater than 50% reduction in moth capture, highlighting its importance in the pheromone blend. cambridge.org

| Component | Abbreviation | Average Amount (ng/female) in Niagara Peninsula Population cambridge.org |

| This compound | Z11-14:OAc | 40.40 |

| (E)-11-Tetradecenyl acetate | E11-14:OAc | 0.83 |

| (Z)-11-Tetradecen-1-ol | Z11-14:OH | 0.47 |

| (Z)-11-Tetradecenal | Z11-14:Ald | 0.13 |

Geographic Variation in Pheromone Blends and Ratios of Choristoneura rosaceana

The sex pheromone of the obliquebanded leafroller, Choristoneura rosaceana, a species native to and widely distributed across temperate North America, exhibits notable geographic variation. oup.com The primary component of the female-produced sex pheromone is this compound (Z11-14:OAc). oup.com

Eastern vs. Western U.S. Populations

Studies comparing the attractiveness of females from different regions found that those from Oregon attracted more males than females from New York when tested in Michigan orchards. nih.govbioone.org This suggests that the quantity of the pheromone blend, rather than its specific composition, may be a key factor in the greater attractiveness of western females. oup.comnih.govbioone.org

Inclusion of Z11-14:Ald in Western Populations

A key distinction in the pheromone composition between eastern and western populations is the presence of (Z)-11-tetradecenal (Z11-14:Ald) in western populations. oup.comcabidigitallibrary.org This compound was initially identified in a population from British Columbia and was found to be an important attractant for western males. oup.comoup.com

Field trials have shown that the addition of Z11-14:Ald to a blend of other pheromone components significantly increases the capture of males in western regions like Oregon and British Columbia. oup.comnih.govoup.com Conversely, the addition of Z11-14:Ald has no significant effect on the capture of eastern males in locations such as Michigan and New York. oup.comnih.govoup.com For monitoring purposes across North America, it is recommended that Z11-14:Ald be included in synthetic pheromone blends, as it enhances the capture of western males without negatively impacting the capture of eastern males. oup.comnih.govbioone.org

| Pheromone Component | Eastern U.S. Population (e.g., Michigan) | Western U.S. Population (e.g., Oregon) |

| This compound (Z11-14:OAc) | Major Component | Major Component |

| (E)-11-tetradecenyl acetate (E11-14:OAc) | Minor Component | Minor Component |

| (Z)-11-tetradecen-1-ol (Z11-14:OH) | Minor Component | Minor Component |

| (Z)-11-tetradecenal (Z11-14:Ald) | Not a significant attractant | Important attractant, increases male capture |

Tortrix viridana (European Oak Leaf Roller)

This compound as Main Component

This compound has been identified as the primary component of the sex pheromone of the European oak leaf roller, Tortrix viridana. researchgate.netresearchgate.netpherobase.com This compound is a potent attractant for males of this species. researchgate.net Gas chromatography coupled with electroantennographic detection and mass spectrometry confirmed that Z11-14:Ac is the main constituent in the female pheromone secretion. researchgate.net

Other Attractants and Inhibitors

While this compound is the principal attractant, other compounds can influence the behavior of T. viridana males.

Interestingly, electroantennographic studies have shown that (E)-11-tridecenyl acetate elicits the highest activity in T. viridana males among a range of straight-chain alkenyl acetates tested. researchgate.netresearchgate.net Both (Z)- and (E)-11-tridecenyl acetate have been found to be attractants for males in field studies. researchgate.net However, there has been no evidence to suggest a synergistic effect when these compounds are combined with this compound. researchgate.net

| Compound | Role in Tortrix viridana Pheromone Blend |

| This compound | Main attractant component |

| (E)-11-Tridecenyl acetate | Attractant, shows high electroantennographic activity |

| (Z)-11-Tridecenyl acetate | Attractant |

Ostrinia nubilalis (European Corn Borer)

The European corn borer, Ostrinia nubilalis, is a well-studied model for pheromone evolution and the role of this compound. bioone.org This species exists as two distinct pheromone strains, the Z-strain and the E-strain, which are defined by the primary component of their female-produced sex pheromone. bio-conferences.orgharvard.edumpg.de The sex pheromone gland in the female is located in the mid-dorsal region of the intersegmental membrane between the 8th and 9th abdominal segments. bioone.org

E-strain vs. Z-strain Pheromone Ratios

The two strains of Ostrinia nubilalis are characterized by the different ratios of this compound and (E)-11-tetradecenyl acetate in their pheromone blends. nih.gov

Z-strain: Females of the Z-strain produce a pheromone blend that is predominantly this compound, with a typical ratio of approximately 97:3 (Z:E). eje.cznih.govcabidigitallibrary.org Some studies have reported this ratio to be in the range of 98.5:1.5 to 99.5:0.5. eje.cz Field trapping studies have shown that lures with a Z:E ratio of around 98:2 are highly attractive to Z-strain males. umn.edu

E-strain: In contrast, E-strain females produce a blend with a much higher proportion of (E)-11-tetradecenyl acetate, typically in a ratio of 4:96 (Z:E) or even 1:99 (E:Z). eje.czbio-conferences.orgnih.gov

This difference in the isomeric ratio of the pheromone blend is a primary factor in the reproductive isolation between the two strains. harvard.edu While the Z-strain is predominant in some regions, hybrid individuals and responses to intermediate blends have been observed where the strains are sympatric. eje.czeje.cznih.gov

Table 1: Pheromone Blend Ratios in Ostrinia nubilalis Strains

| Strain | This compound (%) | (E)-11-Tetradecenyl Acetate (%) |

| Z-strain | 97-99.5 eje.cznih.govcabidigitallibrary.orgeje.cz | 0.5-3 eje.cznih.govcabidigitallibrary.orgeje.cz |

| E-strain | 1-4 eje.czbio-conferences.orgnih.govnih.gov | 96-99 eje.czbio-conferences.orgnih.govnih.gov |

Role of pgfar gene in Isomer Ratio Control

The difference in the pheromone blend between the E- and Z-strains of Ostrinia nubilalis is primarily controlled by a single autosomal gene known as the pheromone-gland-specific fatty-acyl reductase gene (pgfar). harvard.edunih.govuva.nlomicsdi.org This gene encodes for an enzyme that is responsible for the final step in the biosynthesis of the pheromone components, the reduction of the fatty-acyl precursors to their corresponding alcohols, which are then acetylated. pnas.org

The E- and Z-alleles of the pgfar gene produce reductase enzymes with different substrate specificities. uva.nl The enzyme encoded by the Z-allele preferentially reduces the Z-isomer of the precursor, while the enzyme from the E-allele preferentially reduces the E-isomer. uva.nl Both strains produce the same precursor isomers, but the differential reduction by the specific reductase enzymes leads to the distinct pheromone ratios observed in the final blend. harvard.edu This allelic variation in a single gene is a key factor driving the divergence in the pheromone signal and contributing to the reproductive isolation between the two strains. harvard.edu

Adoxophyes honmai (Smaller Tea Tortrix)

The smaller tea tortrix, Adoxophyes honmai, utilizes a multi-component pheromone blend in which this compound is a significant component. jst.go.jpresearchgate.net The typical sex pheromone of this species is a mixture of (Z)-9-tetradecenyl acetate, this compound, (E)-11-tetradecenyl acetate, and 10-methyldodecyl acetate. jst.go.jp

Research has shown that the ratio of the two major components, (Z)-9-tetradecenyl acetate and this compound, is approximately 100:200 in this species. nih.gov The addition of minor components, including (E)-11-tetradecenyl acetate, can significantly increase the capture of males in traps. nih.gov

Interestingly, populations of A. honmai have developed resistance to mating disruption techniques that use only this compound. jst.go.jpresearchgate.net In these resistant populations, females have been found to produce a higher amount of this compound, altering the natural pheromone ratio. researchgate.netresearchgate.net The males in these resistant populations, in turn, show a preference for this altered blend, with a 40:60 ratio of (Z)-9- to this compound being most attractive. researchgate.net

Table 2: Pheromone Blend of Adoxophyes honmai

| Compound | Ratio in Susceptible Population | Ratio for Optimal Attraction in Resistant Population |

| (Z)-9-Tetradecenyl Acetate | 63 jst.go.jpfao.org | 40 researchgate.net |

| This compound | 31 jst.go.jpfao.org | 60 researchgate.net |

| (E)-11-Tetradecenyl Acetate | 4 jst.go.jpfao.org | - |

| 10-Methyldodecyl Acetate | 2 jst.go.jpfao.org | - |

Archips podana (Large Fruit-Tree Tortrix/Omnivorous Leafroller)

The sex pheromone of Archips podana is primarily a mix of this compound and (E)-11-tetradecenyl acetate. kirj.eelu.se

The optimal ratio of (Z)- and (E)-11-tetradecenyl acetates for attracting male A. podana has been a subject of some discrepancy in research. Early identification suggested a 60:40 mixture of (E)- and (Z)-isomers. kirj.ee However, field tests have shown that a 1:1 ratio is highly attractive in several locations. kirj.eeresearchgate.net Further calculations using a Gaussian curve determined an optimal content of this compound to be around 60-61.3%. kirj.eeentomologi.no This suggests that blends with approximately 60% of the (Z)-isomer are highly effective. entomologi.no

Despite the wide distribution of A. podana across Europe, studies have found that the optimal pheromone composition appears to be consistent across different geographical regions. kirj.eekirj.ee Research conducted in Estonia, northwestern Russia, and the North Caucasus (Krasnodar Territory) revealed that the optimal ratio of isomers was the same, with an average of 61.3% this compound being most attractive. kirj.eekirj.ee This consistency was observed even in populations with different dominant male phenotypes, which are characterized by variations in their genitalia. kirj.eekirj.ee For instance, the optimal blend was the same in Krasnodar, where the 'L' phenotype dominates, and in Velikie Luki and Estonia, where the 'A' phenotype is more common. kirj.ee However, some earlier field screening had reported a 1:1 (Z/E) ratio as most attractive in the Netherlands, England, and near Paris. kirj.ee

Table 2: Optimal Blend of (Z)-11- and (E)-11-Tetradecenyl Acetate for Archips podana in Different Regions

| Location | Optimal Ratio (Z:E) | Reference |

|---|---|---|

| Estonia, NW Russia, N. Caucasus | ~61:39 | kirj.eekirj.ee |

| Netherlands, England, Paris | 1:1 | kirj.ee |

Phyllocnistis citrella (Citrus Leafminer Moth)

Initial studies in Japan suggested that (7Z,11Z)-7,11-hexadecadienal was a sex attractant for the citrus leafminer, Phyllocnistis citrella. researchgate.netjst.go.jp However, subsequent research revealed a more complex pheromone blend. The complete sex pheromone includes (7Z,11Z,13E)-hexadecatrienal as another critical component. researchgate.net Neither compound is attractive on its own, but a blend of the two is highly effective at attracting male moths. researchgate.net The optimal attractive blend is a 3:1 ratio of (Z,Z,E)-7,11,13-hexadecatrienal and (Z,Z)-7,11-hexadecadienal. researchgate.netfrontiersin.org The addition of the isomeric (7Z,11Z,13Z)-hexadecatrienal was found to inhibit attraction. researchgate.net While this compound is a key pheromone in many other Lepidoptera, it is not a component of the P. citrella sex pheromone. researchgate.netfrontiersin.orgbioone.org

Agapeta zoegana

This compound has been identified as a sex attractant for Agapeta zoegana, a root-mining moth used as a biological control agent for knapweeds. researchgate.netmdpi.compherobase.com While it is an effective attractant for trapping male moths in its native range of Hungary, it is part of a larger pheromone blend. researchgate.netmdpi.com The full blend was identified but not deployed in North America, where the moth was introduced for biocontrol. mdpi.com

Compound Names

P. machaeralis

Recent research has successfully identified the sex pheromone of the teak leaf skeletonizer, Pyrausta machaeralis, a significant pest of teak trees in China. acs.org Through analysis of female pheromone gland extracts using gas chromatography/electroantennographic detection (GC/EAD) and gas chromatography-mass spectrometry (GC-MS), scientists determined the active components. acs.org The sex pheromone consists of a binary blend of (E)-11-tetradecenyl acetate (E11-14:Ac) and this compound (Z11-14:Ac). acs.orgirtree.com Field and laboratory bioassays confirmed that a specific ratio of these two isomers is crucial for attracting male moths. acs.org

Table 1: Sex Pheromone Composition of Pyrausta machaeralis

| Compound | Abbreviation | Ratio (%) |

|---|---|---|

| (E)-11-Tetradecenyl acetate | E11-14:Ac | 96 |

| This compound | Z11-14:Ac | 4 |

Data sourced from a 2024 study on the sex pheromone of P. machaeralis. acs.orgirtree.com

Minor Components and their Synergistic/Antagonistic Effects

In many moth species, the primary pheromone components' activity is significantly modified by the presence of minor components. These compounds can have synergistic effects, enhancing the attraction, or antagonistic effects, inhibiting the response. This compound itself can act as a major component, a synergist, or an antagonist depending on the species.

For the grape berry moth, Endopiza viteana, this compound (Z11-14:Ac) was identified as a minor but synergistic component in the female pheromone gland. oup.com Field trapping experiments demonstrated a significant increase in male moth capture when Z11-14:Ac was added to the main pheromone component, (Z)-9-dodecenyl acetate (Z9-12:Ac). oup.com

In the case of the lightbrown apple moth, Epiphyas postvittana, this compound acts as a behavioral antagonist. researchgate.net However, its inhibitory effect is modulated by the presence of two other minor components, (E)-11-tetradecen-1-ol and (E)-11-hexadecenyl acetate. The addition of these two compounds to the primary two-component lure mitigated the reduction in moth capture caused by the presence of the Z11-14:Ac antagonist. researchgate.net

Studies on three species of the genus Adoxophyes in Korea revealed complex interactions. All three species use (Z)-9-tetradecenyl acetate (Z9-14:OAc) and this compound (Z11-14:OAc) as major components, but in different ratios. researchgate.net The addition of (E)-11-tetradecenyl acetate (E11-14:OAc) as a minor component significantly increased the capture of A. honmai males, demonstrating a synergistic effect. Conversely, E11-14:OAc had a strong antagonistic effect on the attraction of Adoxophyes sp. males. researchgate.net Furthermore, the addition of (Z)-9-tetradecen-1-ol (Z9-14:OH) or (Z)-11-tetradecen-1-ol (Z11-14:OH) enhanced the attraction of A. orana males but not the other two species, highlighting the role of these minor components in reproductive isolation. researchgate.net

For the currant bud moth, Euhyponomeutoides albithoracellus, a 1:1 blend of (E)-11-tetradecenyl acetate and this compound proved to be a strong attractant. lu.se However, adding the corresponding alcohols, (E)-11-tetradecenol and (Z)-11-tetradecenol, to this binary blend drastically reduced trap catches, indicating a strong antagonistic effect. lu.se

Table 2: Effects of Minor Components on Pheromone Blends Containing this compound

| Species | Major Component(s) | Minor Component | Effect |

|---|---|---|---|

| Endopiza viteana | (Z)-9-Dodecenyl acetate | This compound | Synergistic |

| Epiphyas postvittana | (E)-11-Tetradecenyl acetate, (E,E)-9,11-Tetradecadienyl acetate | This compound | Antagonistic |

| Adoxophyes honmai | (Z)-9-Tetradecenyl acetate, this compound | (E)-11-Tetradecenyl acetate | Synergistic |

| Adoxophyes sp. | (Z)-9-Tetradecenyl acetate, this compound | (E)-11-Tetradecenyl acetate | Antagonistic |

| Adoxophyes orana | (Z)-9-Tetradecenyl acetate, this compound | (Z)-9-Tetradecen-1-ol, (Z)-11-Tetradecen-1-ol | Synergistic |

| Euhyponomeutoides albithoracellus | (E)-11-Tetradecenyl acetate, this compound | (E)-11-Tetradecenol, (Z)-11-Tetradecenol | Antagonistic |

This table summarizes findings from various studies on the synergistic and antagonistic effects of minor pheromone components. oup.comresearchgate.netresearchgate.netlu.se

Geographic and Population-Specific Variation in Pheromone Blends

The composition of pheromone blends and the response of males to them can vary significantly among different geographic populations of the same species. This variation is a potential driver of reproductive isolation and speciation.

A notable example is the European corn borer, Ostrinia nubilalis, which has two distinct pheromone strains, the E-strain and the Z-strain. These strains produce and respond to different ratios of (E)-11-tetradecenyl acetate and this compound. datadryad.org This difference in the pheromone communication system is a primary factor in their genetic differentiation, even in sympatric populations. datadryad.org

In the obliquebanded leafroller, Choristoneura rosaceana, North American populations show significant geographic variation in their four-component pheromone blend. researchgate.net A study comparing moths from British Columbia, Michigan, Ontario, New York, and Quebec found differences in the relative amounts of this compound (Z11-14:Ac), (E)-11-tetradecenyl acetate (E11-14:Ac), (Z)-11-tetradecen-1-ol (Z11-14:OH), and (Z)-11-tetradecenal (Z11-14:Al). researchgate.net For instance, the relative amount of Z11-14:Ac was highest in moths from New York and lowest in those from Ontario, while the opposite was true for E11-14:Ac. researchgate.net

Similarly, the black cutworm, Agrotis ipsilon, exhibits variation in its three-component pheromone blend across a wide geographic range. oup.com While (Z)-7-dodecenyl acetate (Z7-12:Ac), (Z)-9-tetradecenyl acetate (Z9-14:Ac), and (Z)-11-hexadecenyl acetate (Z11-16:Ac) are present in populations from Kentucky, Kansas, Egypt, and France, their ratios differ. In the North American populations (Kentucky and Kansas), Z7-12:Ac was the most abundant component, whereas in the Egyptian and French populations, Z11-16:Ac was the most abundant. oup.com

Research on the fall armyworm, Spodoptera frugiperda, also indicates geographic rather than strictly strain-specific differences in response to pheromone lures. nih.gov While two strains (corn and rice) exist, their response to different pheromone blends varied across locations in North America, the Caribbean, and South America, suggesting that regional differences in sexual communication may lead to geographic differentiation. nih.govuva.nl

Table 3: Geographic Variation in Pheromone Components for Choristoneura rosaceana

| Pheromone Component | New York Population | Ontario Population | British Columbia Population |

|---|---|---|---|

| Relative amount of this compound | Greatest | Smallest | - |

| Relative amount of (E)-11-Tetradecenyl acetate | - | Greatest | Smallest |

This table illustrates the variation in relative amounts of two key pheromone components among different geographic populations of C. rosaceana. researchgate.net

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | Z11-14:Ac |

| (E)-11-Tetradecenyl acetate | E11-14:Ac |

| (Z)-9-Tetradecenyl acetate | Z9-14:OAc |

| (Z)-7-Dodecenyl acetate | Z7-12:Ac |

| (Z)-11-Hexadecenyl acetate | Z11-16:Ac |

| (Z)-9-Dodecenyl acetate | Z9-12:Ac |

| (Z)-11-Tetradecen-1-ol | Z11-14:OH |

| (Z)-11-Tetradecenal | Z11-14:Al |

| (Z)-9-Tetradecen-1-ol | Z9-14:OH |

| (E)-11-Tetradecen-1-ol | - |

| (E)-11-Hexadecenyl acetate | - |

| (E,E)-9,11-Tetradecadienyl acetate | E9,E11-14:Ac |

| 10-Methyldodecyl acetate | 10me-12:OAc |

Biosynthesis and Metabolic Pathways of Z 11 Tetradecenyl Acetate

Precursor-Based Biosynthesis

The biosynthesis of (Z)-11-tetradecenyl acetate (B1210297), like many other Type I moth pheromones, originates from fundamental fatty acid metabolism. The process begins with the de novo synthesis of saturated fatty acids, primarily palmitic acid (a 16-carbon chain) and stearic acid (an 18-carbon chain). iastate.edu These common fatty acids serve as the foundational building blocks for the more specialized pheromone components.

The pathway to (Z)-11-tetradecenyl acetate involves a series of modifications to these precursor fatty acids, including chain-shortening and desaturation. For instance, in the biosynthesis of the pheromone blend of the redbanded leafroller moth, which includes this compound, a 16-carbon fatty acid is first shortened to a 14-carbon chain (myristate). iastate.edunih.gov This myristate then undergoes a crucial desaturation step. An enzyme known as a Δ11-desaturase introduces a double bond at the 11th carbon position, creating the characteristic "(Z)-11" configuration of the tetradecenoic acid precursor. iastate.edu This unsaturated fatty acid is the direct precursor to the final pheromone component.

Enzymatic Mechanisms

The conversion of the fatty acid precursor into the final acetate ester is a multi-step process orchestrated by a suite of specific enzymes within the pheromone gland of the female moth.

Fatty-Acyl Reductase (pgfar) in Ostrinia nubilalis**

A key enzymatic step in the biosynthesis of this compound is the reduction of the fatty acyl precursor to its corresponding alcohol. This reaction is catalyzed by a class of enzymes known as fatty-acyl reductases (FARs). In moths, a specific type of FAR, known as pheromone-gland-specific FAR (pgFAR), is responsible for this conversion. While some FARs have a broad range of substrates they can act upon, others, like those found in Ostrinia nubilalis, exhibit very strict substrate specificities. nih.gov

This high specificity ensures that only the correct fatty acyl precursors are converted into pheromone alcohols, thus maintaining the precise chemical composition of the species-specific pheromone blend. The pgFAR enzyme facilitates the conversion of (Z)-11-tetradecenoic acid to (Z)-11-tetradecenol. Following this reduction, the resulting alcohol is then acetylated by an acetyltransferase to produce the final active pheromone component, this compound. iastate.edu The regulation of this reduction step is critical; in the Z-strain of Ostrinia nubilalis, the Pheromone Biosynthesis Activating Neuropeptide (PBAN) has been shown to increase the reduction of fatty acid pheromone precursors. usda.gov

Role of Glandular Lipids, e.g., Triacylglycerols

The pheromone gland does not continuously synthesize the pheromone on demand. Instead, it stores the fatty acyl precursors in the form of lipids, with triacylglycerols (TGs) playing a central role. In the Z-strain of Ostrinia nubilalis, a significant portion of the fatty acyl pheromone analogs (FAPAs) are stored within these TGs. nih.gov

Analysis of the lipids within the pheromone gland reveals that over 80% of the FAPAs are found in triacylglycerols, with smaller quantities located in phosphatidylcholines, ethanolamines, and serines. nih.gov This storage mechanism serves at least two important functions. Firstly, it ensures a ready supply of precursors that can be quickly mobilized for pheromone biosynthesis when needed. The hydrolysis of these stored saturated fatty acids from the TGs can provide the necessary substrate for the pheromone production pathway. nih.gov Secondly, it plays a role in maintaining the correct isomeric ratio of the final pheromone blend. For instance, the FAPA of the minor pheromone component, (E)-11-tetradecenyl acetate, is stored in much greater quantities than the FAPA of the major component, this compound. nih.gov This selective storage helps to regulate the availability of precursors for the fatty acid reductase system, thereby ensuring the correct final ratio of the pheromone components is produced. nih.gov

Table 1: Distribution of Fatty Acyl Pheromone Analogs (FAPAs) in Glandular Lipids of Ostrinia nubilalis

| Lipid Class | Percentage of FAPAs |

|---|---|

| Triacylglycerols (TGs) | >80% |

| Phosphatidylcholines | Minor Amount |

| Ethanolamines | Minor Amount |

| Serines | Minor Amount |

Data sourced from Foster & Anderson, 2004. nih.gov

Regulation of Pheromone Production

The production of this compound is not a continuous process but is instead tightly regulated by both external environmental cues and internal physiological factors. This ensures that the pheromone is produced and released at the most opportune times for mating.

Photoperiodic and Age-Related Titer Changes

In Ostrinia nubilalis, the titer of this compound is heavily influenced by the photoperiod, exhibiting a distinct cyclical pattern. nih.gov Pheromone production peaks during the scotophase (the dark period) and decreases significantly during the photophase (the light period). nih.gov This rhythmicity aligns with the nocturnal activity patterns of the moths, ensuring that the maximum amount of pheromone is available for release during the time when males are most actively seeking mates. The titers of the FAPAs stored in triacylglycerols also follow a cyclical pattern, though their peak tends to occur towards the end of the scotophase, slightly offset from the peak of the final pheromone component. nih.gov

The age of the female moth also plays a crucial role in the quantity of pheromone produced. The highest titers of the main pheromone components are typically found in newly emerged females. While the amount of pheromone produced decreases with age, even six-day-old females are capable of producing roughly half the amount of freshly emerged individuals. This age-related decline in production is a common phenomenon observed in many moth species.

Table 2: Pheromone Titer in Z-Strain Ostrinia nubilalis Females

| Age | Average Amount of this compound (ng/female) |

|---|---|

| Freshly Emerged | Highest Titers |

| 6-day-old | Approximately 50% of freshly emerged |

Data reflects general trends in age-related pheromone production.

Neuroethology and Olfactory Perception of Z 11 Tetradecenyl Acetate

Olfactory System Architecture in Lepidoptera

The olfactory system in Lepidoptera is a marvel of evolutionary engineering, characterized by a well-conserved anatomical and neuroarchitectural design. oup.com This system is crucial for a variety of essential behaviors, including locating food sources, identifying suitable sites for laying eggs, and finding mates. oup.comresearchgate.net While butterflies were once thought to rely primarily on vision, it is now understood that olfaction plays a significant role in their daily activities. oup.comresearchgate.net The fundamental components of this system, from the peripheral sensory organs to the central processing centers in the brain, show remarkable similarity across different species of moths and butterflies, underscoring their shared evolutionary history. oup.com

Trichoid Sensilla and Pore Tubes

The primary sites of odorant detection in Lepidoptera are the antennae, which are covered in a multitude of sensory hairs known as sensilla. oup.comoup.comnih.gov Among the various types of sensilla, the long, hair-like trichoid sensilla are particularly important for detecting sex pheromones. oup.comnih.govnih.govbiologists.com These sensilla are characterized by the presence of numerous pores on their cuticular surface, which serve as the entry points for odorant molecules. nih.govbioone.org The density and arrangement of these pores, along with surface ridges, are thought to be optimized for the efficient capture of airborne pheromone molecules. nih.gov

Within the cuticular wall of the trichoid sensilla are microscopic channels called pore tubules . These tubules extend from the surface pores and traverse the cuticle, providing a direct pathway for hydrophobic odorant molecules to reach the aqueous environment of the sensillum lymph inside. nih.govuni-goettingen.de The entire surface of the sensillum, including the pores and ridges, is covered by a thin layer of lipid, which is believed to play a crucial role in the initial capture and transport of pheromone molecules. nih.govresearchgate.net

Sensillar Lymph and Hydrophobic Odorant Transport

Once an odorant molecule like (Z)-11-tetradecenyl acetate (B1210297) enters a trichoid sensillum through a pore, it encounters the sensillar lymph . uni-goettingen.deslu.se This aqueous medium fills the internal cavity of the sensillum and bathes the dendrites of the olfactory sensory neurons (OSNs). uni-goettingen.deslu.se Since many pheromones, including (Z)-11-tetradecenyl acetate, are hydrophobic, they have low solubility in the aqueous lymph. To overcome this challenge, the sensillar lymph contains a high concentration of small, soluble proteins that act as carriers. uni-goettingen.deslu.semdpi.com These proteins bind to the hydrophobic odorant molecules and transport them across the lymph to the olfactory receptors located on the dendritic membrane of the OSNs. uni-goettingen.deslu.semdpi.comfrontiersin.org This transport system is essential for the sensitive and efficient detection of pheromones. mdpi.comnih.gov

Molecular Mechanisms of Odorant Detection

The detection of this compound at the molecular level is a highly specific process involving a cascade of protein interactions within the sensillum. This process ensures that only relevant chemical signals trigger a neural response, allowing the insect to distinguish between different pheromone components and other environmental odors.

Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs)

Two main families of soluble proteins are found in the sensillar lymph of Lepidoptera: Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) . nih.govlu.senih.govoup.complos.org Both are small, water-soluble proteins that bind to odorant molecules. lu.senih.govoup.complos.org

Odorant Binding Proteins (OBPs) are generally considered the primary carriers for hydrophobic odorants and pheromones. frontiersin.orgnih.govlu.se They are thought to facilitate the transport of these molecules from the external environment to the olfactory receptors on the neuron membrane. frontiersin.orgnih.govlu.se Within the OBP family, there are subgroups such as Pheromone Binding Proteins (PBPs) and General Odorant Binding Proteins (GOBPs), which are specific to Lepidoptera. lu.se

Chemosensory Proteins (CSPs) may have a similar function in solubilizing and transporting chemosensory molecules. nih.govlu.se While initially thought to be involved in more general functions due to their wider distribution in various tissues, some CSPs are specifically expressed in antennae and are implicated in chemosensation. lu.seoup.complos.org

Both OBPs and CSPs are secreted into the sensillar lymph at very high concentrations and play a crucial role in the initial steps of olfactory perception by delivering odorants to the olfactory receptors. nih.govoup.complos.org

Olfactory Receptors (ORs) and their Specificity

The final step in the peripheral detection of this compound involves its interaction with Olfactory Receptors (ORs) . These receptor proteins are located on the dendritic membrane of the olfactory sensory neurons. oup.comnih.govnih.gov Insect ORs are ligand-gated ion channels that are directly opened by binding to specific odorant molecules. mdpi.com The binding of the odorant to its specific OR triggers a conformational change in the receptor, leading to the opening of an ion channel and the generation of a neural signal. mdpi.com The specificity of this interaction is crucial for the insect's ability to discriminate between different chemical cues. oup.comnih.gov

Research on the Asian corn borer, Ostrinia furnacalis, has provided valuable insights into the specificity of olfactory receptors for different pheromone components. While the primary sex pheromone of O. furnacalis consists of (E)-12-tetradecenyl acetate and (Z)-12-tetradecenyl acetate, its olfactory system is also tuned to detect pheromone components of other Ostrinia species, including this compound. nih.govresearchgate.netresearchgate.net This is important for reproductive isolation and avoiding interspecific mating. frontiersin.orgfrontiersin.org

Studies have identified several olfactory receptors in O. furnacalis that respond to these interspecific signals. nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org Specifically, OfurOR8 has been shown to respond mainly to this compound and (E)-11-tetradecenyl acetate, which are components of the sex pheromone of the European corn borer, Ostrinia nubilalis. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgOfurOR7 exhibits a specific response to (Z)-9-tetradecenyl acetate, another pheromone component found in other Ostrinia species. nih.govfrontiersin.orgfrontiersin.orgOfurOR5b shows a broader response profile, reacting to most of the pheromone components tested in O. furnacalis. nih.govfrontiersin.orgfrontiersin.org The high sensitivity of O. furnicalis OR3 to this compound has also been noted. frontiersin.org This specialization of different olfactory receptors for specific pheromone components highlights the molecular basis of chemical communication and speciation in these moths. frontiersin.orgfrontiersin.org

| Olfactory Receptor | Primary Ligand(s) | Putative Function |

| OfurOR8 | This compound, (E)-11-tetradecenyl acetate | Interspecific recognition of O. nubilalis pheromone components nih.govfrontiersin.orgfrontiersin.org |

| OfurOR7 | (Z)-9-tetradecenyl acetate | Interspecific recognition of other Ostrinia species' pheromone components nih.govfrontiersin.orgfrontiersin.org |

| OfurOR5b | Broadly tuned to various Ostrinia pheromone components | General detection of related pheromone cues nih.govfrontiersin.orgfrontiersin.org |

Ostrinia nubilalis ORs (OnOR6/2, OnOR3/2, OnOR5/2)

The European corn borer, Ostrinia nubilalis, serves as a significant model for understanding the molecular basis of pheromone detection. This is largely due to the existence of two distinct pheromone races, the Z- and E-strains, which produce and respond to different ratios of this compound (Z11-14:OAc) and (E)-11-tetradecenyl acetate (E11-14:OAc). nih.govuliege.be The Z-strain females produce a 97:3 blend of Z11- and E11-14:OAc, while E-strain females produce a 1:99 ratio of the same compounds. nih.gov This striking difference in pheromone blends and male preference has driven research into the olfactory receptors (ORs) responsible for detecting these key compounds.

Several sex pheromone receptors have been identified and characterized in the Z-strain of O. nubilalis. Among these, OnOR6 stands out for its high specificity to the major pheromone component, Z11-14:OAc. nih.govplos.org When expressed in Xenopus oocytes, OnOR6, in conjunction with the co-receptor Orco (referred to as OnOR2), demonstrates a strong and selective response to Z11-14:OAc. plos.org The receptor is approximately 1000-fold more selective for Z11-14:OAc over its geometric isomer, E11-14:OAc. nih.gov This high degree of specificity underscores its critical role in the male's ability to detect the primary component of the female's pheromone signal.

In contrast to the highly specialized OnOR6, OnOR3 and OnOR5 are more broadly tuned receptors. nih.govplos.org Studies have shown that these receptors respond to all four tested pheromone components: Z11-14:OAc, E11-14:OAc, (Z)-12-tetradecenyl acetate (Z12-14:OAc), and (E)-12-tetradecenyl acetate (E12-14:OAc). plos.org Z12- and E12-14:OAc are the primary pheromone components of the closely related Asian corn borer, Ostrinia furnacalis. nih.gov Furthermore, OnOR3 and OnOR5 also respond to (Z)-9-tetradecenyl acetate (Z9-14:OAc), a known behavioral antagonist for O. nubilalis. nih.govplos.org The broad responsiveness of OnOR3 and OnOR5 suggests they may be involved in detecting a wider range of chemical cues, potentially including those from related species or environmental sources.

The expression of these receptor genes is significantly higher in male antennae compared to female antennae, which is consistent with their role in detecting female-produced sex pheromones. nih.govplos.org The combination of a highly specific receptor (OnOR6) for the main pheromone component and broadly tuned receptors (OnOR3 and OnOR5) aligns with in-vivo recordings of sensory neuron activity, suggesting a complex system for processing pheromone signals. plos.org

Signal Transduction Pathways

The detection of this compound by male Ostrinia nubilalis moths initiates a cascade of events within the olfactory sensory neurons (OSNs) housed in the antennal sensilla. This process, known as signal transduction, converts the chemical signal of the pheromone into an electrical signal that can be interpreted by the moth's brain.

The process begins when pheromone molecules, including this compound, enter the sensillum lymph through pores in the sensillar wall. Pheromone-binding proteins (PBPs) are thought to solubilize and transport these hydrophobic molecules to the olfactory receptors (ORs) located on the dendritic membrane of the OSNs. psu.edu In O. nubilalis and the closely related O. furnacalis, the amino acid sequences of the PBPs are identical, suggesting they are unlikely to be the source of species-specific pheromone recognition. psu.edu

The binding of this compound to its specific receptor, such as OnOR6, triggers a conformational change in the receptor protein. plos.org This activation of the receptor, which is a ligand-gated ion channel, leads to the influx of ions across the neuron's membrane, causing a depolarization of the cell. This change in membrane potential generates an electrical signal known as a receptor potential. If this potential is strong enough to reach the neuron's firing threshold, it will generate a series of action potentials, or "spikes."

These action potentials then propagate along the axon of the OSN from the antenna to the antennal lobe of the moth's brain. nih.gov Within the antennal lobe, the axons of OSNs that express the same type of olfactory receptor converge on specific spherical structures called glomeruli. This spatial organization allows the brain to process the information from different types of OSNs, each tuned to a specific pheromone component.

In the case of O. nubilalis, the information from the OSNs responding to this compound and (E)-11-tetradecenyl acetate is sent to distinct but adjacent glomeruli in a specialized region of the antennal lobe known as the macroglomerular complex (MGC). scispace.com The processing of these signals within the MGC and higher brain centers ultimately leads to a behavioral response, such as upwind flight towards the pheromone source. scispace.com

Electrophysiological Studies (EAGs)

Electroantennogram (EAG) Responses to this compound and its Isomers

Studies on the Z-strain of O. nubilalis have consistently shown that the male antennae are highly responsive to this compound. bio-conferences.orgbio-conferences.org When presented with different blends of pheromones, the Z-blend (3:97 E:Z) elicits the highest EAG responses in a dose-dependent manner. bio-conferences.orgbio-conferences.org In contrast, the E-blend (99:1 E:Z) and a hybrid blend (65:35 E:Z) produce significantly lower responses, particularly at higher concentrations. bio-conferences.orgbio-conferences.org This indicates that the antennal olfactory system of Z-strain males is specifically tuned to the pheromone blend produced by Z-strain females.

The EAG responses of hybrid individuals between the Z- and E-strains show an intermediate sensitivity, reflecting their genetic makeup. bio-conferences.org These findings are consistent with the behavioral responses of the different strains and highlight the importance of the specific ratio of the two isomers in eliciting a strong physiological response.

The table below summarizes the EAG responses of Z-strain O. nubilalis males to different pheromone blends at a high dose (10-5 mg).

| Pheromone Blend | Mean EAG Amplitude (mV) |

| Z-blend (3:97 E:Z) | ~1.8 |

| E-blend (99:1 E:Z) | ~1.2 |

| ZE-blend (65:35 E:Z) | ~1.4 |

| Data adapted from Zhukovskaya et al. (2020) bio-conferences.org |

Spike Amplitude Differences in Olfactory Sensory Neurons (OSNs)

Single-sensillum recording (SSR) allows for the investigation of the activity of individual olfactory sensory neurons (OSNs) within a single sensillum. In Ostrinia nubilalis, the trichoid sensilla on the male antennae typically house two OSNs that are responsive to the two key pheromone components, this compound and (E)-11-tetradecenyl acetate. nih.govd-nb.info

A key finding from SSR studies is the difference in the amplitude of the action potentials, or "spikes," generated by these two neurons. nih.govd-nb.info In the Z-strain of O. nubilalis, the OSN that responds to the major pheromone component, this compound, produces spikes with a larger amplitude. nih.govd-nb.info Conversely, the OSN responding to the minor component, (E)-11-tetradecenyl acetate, generates smaller amplitude spikes. nih.govd-nb.info This situation is reversed in the E-strain, where the E11-14:OAc-responsive neuron produces the large spike. d-nb.info

Hybrids between the two strains exhibit an intermediate phenotype, with the two pheromone-specific OSNs producing spikes of roughly equal amplitude. nih.govd-nb.info These differences in spike amplitude are correlated with the diameter of the outer dendritic segments of the OSNs; neurons with larger diameter dendrites produce larger spikes. nih.gov This suggests a morphological basis for the observed physiological differences.

A third OSN is often present in the same sensillum and responds to (Z)-9-tetradecenyl acetate, a behavioral antagonist. nih.gov This neuron consistently produces the smallest spike amplitude of the three. nih.gov The distinct spike amplitudes allow researchers to differentiate the responses of the co-localized neurons and understand how the blend of pheromone components is encoded at the peripheral level.

The table below illustrates the typical spike amplitude relationship in the different strains of O. nubilalis.

| Strain | Large Spike | Small Spike |

| Z-strain | This compound | (E)-11-tetradecenyl acetate |

| E-strain | (E)-11-tetradecenyl acetate | This compound |

| Hybrid | Equal amplitude | Equal amplitude |

Behavioral Responses to this compound and Pheromone Blends

Upwind Flight and Landing Behavior

The behavioral response of male moths to the female sex pheromone is a critical step in successful reproduction. For many moth species, including the obliquebanded leafroller, Choristoneura rosaceana, this compound is the major component of the sex pheromone. oup.com The ultimate behavioral response to a pheromone plume is upwind flight, culminating in landing at the source.

In wind tunnel experiments with C. rosaceana, the presence of this compound is essential for initiating upwind flight. oup.com However, the complete four-component blend, which also includes (E)-11-tetradecenyl acetate, (Z)-11-tetradecenol, and (Z)-11-tetradecenal, elicits a significantly higher rate of landing at the pheromone source compared to incomplete blends. oup.com While a two-component blend of (Z)-11- and (E)-11-tetradecenyl acetate can initiate upwind flight, the addition of the other minor components increases the likelihood of the male completing the entire behavioral sequence. oup.com

Similarly, for the Z-strain of Ostrinia nubilalis, males exhibit a strong upwind flight response to their conspecific blend, which is dominated by this compound. nih.gov In wind tunnel assays, nearly 100% of Z-strain males fly upwind to a source releasing the Z-blend (97:3 Z:E). nih.gov In contrast, they show a significantly reduced response to a hybrid blend (50:50 Z:E) and no upwind flight towards the E-blend (1:99 Z:E). nih.gov This demonstrates the high degree of specificity in the behavioral response, which is driven by the precise ratio of the pheromone components.

The table below shows the percentage of C. rosaceana males exhibiting different flight behaviors in a wind tunnel in response to various pheromone blends.

| Behavior | Two-Component Blend | Three-Component Blend | Four-Component Blend |

| Takeoff | 58% | 66% | 88% |

| Lock-on | 38% | 46% | 71% |

| Landing | 29% | 34% | 49% |

| Data adapted from El-Sayed et al. (2005) oup.com |

Courtship and Mating Behavior

This compound is a critical component of the sex pheromone for several moth species, most notably the Z-strain of the European corn borer, Ostrinia nubilalis. In this strain, females release a specific pheromone blend consisting of approximately 97% this compound and 3% of its geometric isomer, (E)-11-tetradecenyl acetate, to attract males for mating. nih.gov The detection of this precise blend by a male initiates a complex sequence of courtship and mating behaviors. uliege.be

The process begins with the male flying upwind, navigating the pheromone plume to locate the "calling" female. uliege.be Upon reaching the female, the male engages in a characteristic precopulatory courtship display. uliege.beresearchgate.net This close-range interaction is crucial for mate acceptance and involves the male extruding hair-pencils, which are specialized structures that release male-specific pheromones, and engaging in wing-fanning and antennal contact. researchgate.netnih.gov The female assesses these signals, and if they are deemed appropriate, she adopts a receptive posture, permitting copulation. researchgate.net The entire sequence, from long-range attraction to close-range courtship, is a finely tuned communication channel where this compound plays the initial and indispensable role of bringing the sexes together. uliege.benih.gov

Genetic Basis of Pheromone Reception and Behavioral Response

The distinct pheromone communication systems of the E and Z strains of the European corn borer are not learned but are under strict genetic control. pnas.org This genetic architecture governs both the production of the specific pheromone blend in females and the corresponding behavioral response in males, forming the basis of reproductive isolation between the strains. nih.govnih.gov

Sex-Linked Genes and Autosomal Genes

The genetic control of the pheromone system in Ostrinia nubilalis is a classic example of unlinked genes controlling sender and receiver traits. The variation in the female pheromone blend—specifically the ratio of (Z)-11- to (E)-11-tetradecenyl acetate—is controlled by a single autosomal gene. nih.govplos.org This gene, located on chromosome 12, encodes a pheromone gland-specific fatty-acyl reductase (pgFAR). nih.govresearchgate.net Different alleles at this locus determine the stereospecificity of the enzyme, resulting in the production of either the Z- or E-dominant blend. nih.govnih.gov

In contrast, the male's behavioral response to the pheromone is primarily governed by a major quantitative trait locus (QTL) on the Z chromosome, making it a sex-linked trait. nih.govnih.govnih.gov In Lepidoptera, males are the homogametic sex (ZZ) and females are heterogametic (ZW). pnas.org This Z-linked locus, named Resp, dictates the male's preference for either the Z- or E-strain female pheromone. nih.govresearchgate.net While the primary control is sex-linked, research suggests that autosomal genes also influence the olfactory response. nih.govresearchgate.netresearchgate.net Specifically, clusters of odorant receptor (OR) genes, which are crucial for detecting pheromone components, have been found on both the Z chromosome and autosomes. nih.govplos.org This indicates a complex genetic system where both sex-linked and autosomal genes interact to fine-tune the male's perception and behavioral response. nih.govresearchgate.net

| Gene/Locus | Chromosome Type | Role in Pheromone Communication | Species/Strain |

| pgFAR | Autosomal (Chr. 12) | Controls the isomeric ratio of the female pheromone blend. nih.govresearchgate.net | Ostrinia nubilalis |

| Resp | Sex-Linked (Z-Chr.) | Major locus controlling male behavioral preference for pheromone blend. nih.govresearchgate.net | Ostrinia nubilalis |

| OR Gene Cluster | Sex-Linked (Z-Chr.) | Encodes odorant receptors for pheromone detection. plos.orgnih.gov | Ostrinia nubilalis |

| OR Gene Cluster | Autosomal (Chr. 23) | Encodes odorant receptors that may be involved in pheromone recognition. nih.govresearchgate.net | Ostrinia nubilalis |

| Orco (OR2) | Autosomal (Chr. 16) | Encodes the obligate co-receptor for all odorant receptors. nih.govresearchgate.net | Ostrinia nubilalis |

Hybridization Frequencies and Reproductive Isolation

In regions where the E and Z strains of the European corn borer coexist (sympatry), the specific pheromone communication system acts as a strong, but not absolute, pre-mating barrier. uliege.benih.gov This assortative mating, where Z-strain males are preferentially attracted to Z-strain females, is the primary mechanism of reproductive isolation. nih.gov

Despite this, hybridization does occur in the wild. Studies using genetic markers, specifically single nucleotide polymorphisms (SNPs) within the autosomal pgfar gene, have allowed for the estimation of hybridization frequencies in natural populations. nih.govnih.gov In sympatric zones in the Eastern United States, the frequency of hybrid individuals (heterozygotes at the pgfar locus) was found to range significantly, from 0% to 42% depending on the specific location, with a mean of approximately 22.6%. nih.govnih.govkisti.re.kr

| Study Location (Sympatric Zone) | Mean Hybridization Frequency (HO) | Range of Hybridization | Genetic Marker |

| Eastern United States (11 sites) | 0.226 ± 0.279 | 0.00 - 0.42 | pgfar SNPs nih.govnih.gov |

Applications in Integrated Pest Management Ipm

Monitoring Pest Populations

Pheromone traps baited with (Z)-11-tetradecenyl acetate (B1210297) are widely used to monitor the presence, abundance, and flight phenology of various pest species. ontosight.ailu.se This information is crucial for making informed decisions about the timing and necessity of control measures.

Trap Design and Optimization

The effectiveness of pheromone monitoring is significantly influenced by trap design. Different trap designs are employed depending on the target pest and environmental conditions.

Delta Traps: These are often made of red paper or plastic and are a common choice for monitoring pests like the uglynest caterpillar (Archips cerasivorana). evergreengrowers.com

Sticky Traps: Various sticky trap designs, including the Pherotech diamond sticky trap, have been tested and optimized for capturing specific pests like the fir coneworm (Dioryctria abietivorella). usda.gov

Bucket Traps: These are another type of trap used in monitoring programs. usda.gov

The placement and density of traps are also critical for effective monitoring. For instance, in smaller fields, a density of one trap per 1 to 1.5 acres is often recommended, while in larger fields (10 acres or more), the density might be reduced to 1-2 traps per five acres. evergreengrowers.com Traps are typically placed at the height of the crop and checked weekly or more frequently depending on the pest population. evergreengrowers.com

Use of Lures with (Z)-11-Tetradecenyl Acetate

Lures containing synthetic this compound are the core component of pheromone-based monitoring systems. ontosight.ai The composition and release rate of these lures are carefully formulated to attract the target pest species effectively.

This compound is a pheromone component for a variety of insect pests. For many leafroller species, it is a key component of their sex pheromone. wsu.edu It has also been identified as a major attractant for the tea tortrix Archips strojny and a component of the sex pheromone for the currant bud moth Euhyponomeutoides albithoracellus. lu.semdpi.comnih.govlu.se

The effectiveness of a lure can be influenced by the presence and ratio of other compounds. For example, in the case of Archips strojny, the addition of (Z)-11-tetradecenyl alcohol was found to decrease the attractiveness of the lure, suggesting it acts as an antagonist. mdpi.comnih.gov Conversely, for the currant bud moth, a 1:1 blend of (E)-11-tetradecenyl acetate and this compound was found to be highly attractive. lu.selu.se

Research has also focused on optimizing lure formulations to ensure a consistent and prolonged release of the pheromone. Lures are often formulated in materials like gray rubber septa and can have a field life of several weeks. evergreengrowers.com

Table 1: Examples of Pests Monitored with this compound Lures

| Pest Species | Common Name | Lure Composition | Trap Type |

| Archips cerasivorana | Uglynest Caterpillar | This compound and (E)-11-Tetradecenyl acetate | Red Paper or Plastic Delta Trap |

| Archips strojny | Tea Tortrix | This compound | Sticky Trap |

| Euhyponomeutoides albithoracellus | Currant Bud Moth | 1:1 blend of (E)-11-tetradecenyl acetate and this compound | Sticky Trap |

| Dioryctria abietivorella | Fir Coneworm | Optimized two-component blend | Pherotech diamond sticky trap |

This table is for illustrative purposes and may not be exhaustive.

Mating Disruption Strategies

Mating disruption is a powerful IPM technique that uses synthetic sex pheromones to prevent male insects from locating and mating with females. ingentaconnect.comvikaspedia.in This leads to a reduction in the pest population over time. ingentaconnect.com this compound is a key component in mating disruption formulations for several lepidopteran pests. nougaku.jp

Mechanisms of Disruption

The primary mechanisms by which mating disruption works include:

Competitive Attraction (False-trail Following): Dispensers releasing the synthetic pheromone create numerous "false trails" that compete with the natural pheromone plumes of calling females. ingentaconnect.comresearchgate.net Males waste time and energy following these false trails, reducing their chances of finding a mate. wsu.edu This mechanism is most effective when the synthetic pheromone blend is attractive to the males. ingentaconnect.com

Camouflage (Masking): A high concentration of synthetic pheromone in the atmosphere can mask the natural pheromone plumes of females, making it difficult for males to locate them. ingentaconnect.comresearchgate.net This is thought to be most effective when the synthetic pheromone closely mimics the natural pheromone blend. ingentaconnect.com

Sensory Adaptation and Habituation: Continuous exposure to high concentrations of the pheromone can lead to adaptation of the male's antennal receptors or habituation of their central nervous system. wsu.eduingentaconnect.comresearchgate.net This desensitization makes them less responsive to the pheromones released by females. vikaspedia.in This mechanism does not necessarily require the pheromone formulation to be attractive. ingentaconnect.com

It is possible for more than one of these mechanisms to be operating simultaneously to achieve effective mating disruption. wsu.edu

Formulation and Delivery Systems

The formulation and delivery system of the synthetic pheromone are critical for the success of a mating disruption program. wsu.edu Various dispenser technologies have been developed to release the pheromone at a controlled rate over an extended period. These include hand-placed dispensers like plastic tubes, ampules, and packets, as well as sprayable formulations. wsu.edu

Microencapsulated (MEC) formulations are a type of sprayable pheromone delivery system that has shown promise for mating disruption. nih.gov These formulations consist of tiny capsules containing the synthetic pheromone.

Studies on the obliquebanded leafroller, Choristoneura rosaceana, have investigated the mechanisms of communication disruption caused by microencapsulated this compound. nih.gov Research has shown that exposure to these microencapsulated formulations can significantly disrupt the mate-finding behavior of male moths. nih.govnih.gov The primary mechanism of disruption in this case is believed to be habituation. nih.gov The addition of horticultural oil to MEC formulations has been shown to increase the deposition of microcapsules on plant surfaces, which can moderately enhance the disruptive effect. nih.gov

Horticultural Oil Adjuvants

Horticultural oils, which are highly refined petroleum or plant-derived oils, can be used as adjuvants in pheromone formulations. ucanr.edu These oils can help to protect the pheromone from environmental degradation and control its release rate. As a contact insecticide and fungicide, horticultural oil works by smothering insects and fungal spores. ucanr.edu

Slow-Release Dispensers

Slow-release dispensers are a cornerstone of mating disruption strategies. These dispensers are designed to emit this compound at a consistent rate over an extended period, ensuring the continuous disruption of pest communication. semios.com Common types of slow-release dispensers include:

Polyethylene (B3416737) Tubes: Sealed polyethylene tubes, such as the "Hamaki-con" dispensers, contain a blend of pheromones. psu.edu These have been successfully used for the mating disruption of pests like the smaller tea tortrix moth (Adoxophyes honmai). psu.edujst.go.jp

Rope Dispensers: These dispensers, often made of materials impregnated with the pheromone, are deployed in orchards and fields. fmach.it They have been shown to be effective in reducing male moth captures and mating of wild females. fmach.it

Aerosol Emitters: These devices release fine particles of the pheromone into the air at programmed intervals. fmach.it This technology allows for a more controlled and scheduled release, often targeting the specific times of day when the pest is most active. semios.com

The choice of dispenser often depends on the target pest, crop type, and environmental conditions. researchgate.net

Fiber Carriers

Recent advancements have seen the development of fiber carriers for the controlled release of insect pheromones. researchgate.net Micronano fibers, through careful polymer selection and structural optimization, have shown great promise in improving the practical application of volatile organic compounds like this compound. researchgate.net

Field Efficacy and Optimization

The success of mating disruption programs using this compound is measured by their ability to reduce pest populations and subsequent crop damage. Field efficacy is influenced by several factors, including the density and placement of dispensers, the release rate of the pheromone, and the population density of the target pest.

Research has shown that mating disruption can be highly effective. For instance, in tea fields, the use of a mating disruptant containing only this compound resulted in a 96% disruption rate for Adoxophyes honmai. annualreviews.org Similarly, in trials targeting the European corn borer, a blend of this compound and (E)-11-tetradecenyl acetate in rope dispensers achieved a 97% reduction in male moth captures. fmach.it

Optimization of these strategies is crucial for cost-effectiveness and improved behavioral efficacy. psu.edu This includes optimizing the geometry and emission rates of dispensers to enhance the flux of pheromone plumes, which can lead to using lower loading rates per dispenser while maintaining field longevity. psu.edu

Resistance Development to Mating Disruption

A significant challenge in the long-term use of any pest control method is the potential for resistance development. While initially thought to be unlikely for pheromone-based controls, cases of resistance to mating disruption have been documented. basf.com

Case Study: Adoxophyes honmai

The first documented case of resistance to mating disruption was observed in the smaller tea tortrix, Adoxophyes honmai, in Japan. researchgate.netresearchgate.net In tea fields in Shimada, Shizuoka Prefecture, a mating disruptant containing this compound (trade name: Hamaki-con) was used annually since 1983. jst.go.jpjst.go.jp Initially, in 1986, the disruption percentage of pheromone trap catches was a high 96%. jst.go.jpjst.go.jp However, after 14 to 16 years of continuous use, from 1996 to 1998, the disruption percentage dropped to less than 50%. jst.go.jpjst.go.jp In contrast, when the same disruptant was used in fields where it had not been previously applied, the disruption rates were over 99%. jst.go.jpjst.go.jp This strongly suggested that a selection pressure from the continuous use of the single-component disruptant had led to the development of resistance in the Shimada population. jst.go.jpjst.go.jp

Biological Mechanisms of Resistance

Subsequent research into the resistant A. honmai population revealed fascinating biological adaptations. The primary mechanism of resistance appears to be a shift in the female's sex pheromone blend and the male's response to it.

Changes in Female Pheromone Production: Analysis of the sex pheromone components of resistant females showed a significant increase in the amount of this compound they produced compared to susceptible females. researchgate.netresearchgate.net This alteration changed the ratio of the pheromone components, effectively making the resistant females' signal more competitive against the background of the synthetic disruptant. researchgate.netresearchgate.net

Altered Male Response: Males from the resistant population showed a corresponding shift in their response preference. They were more attracted to a pheromone blend with a higher proportion of this compound, matching the new blend produced by the resistant females. researchgate.net Interestingly, resistant males seem to utilize the widespread odor of this compound from the dispensers for general orientation, while using the directional plume of another pheromone component, (Z)-9-tetradecenyl acetate, to locate the calling female. researchgate.net

This case of resistance highlights the evolutionary adaptability of insect pests and underscores the importance of ongoing research and the development of more complex, multi-component pheromone blends to overcome resistance and ensure the long-term sustainability of mating disruption as an effective IPM strategy. jst.go.jpresearchgate.netjst.go.jp

"Attract-and-Kill" and "Push-Pull" Strategies

Integrated Pest Management (IPM) leverages the chemical signals of insects, such as this compound, to manipulate pest behavior for more targeted and sustainable control. Two such advanced strategies are "Attract-and-Kill" and "Push-Pull," which utilize pheromones to either lure pests to a lethal source or to repel them from the crop while simultaneously attracting them to a trap area. annualreviews.org

A notable application of this strategy involves the control of the summer fruit tortrix moth (Adoxophyes orana), a significant pest in European orchards. nih.gov Researchers have developed an experimental product that combines the species' sex pheromone with a pyrethroid insecticide. The pheromone blend includes this compound as a key component, mixed with (Z)-9-tetradecenyl acetate in a 1:9 ratio. nih.gov This mixture is applied as small droplets within the crop, luring male moths to the insecticidal paste. nih.gov Field trials have demonstrated the effectiveness of this method, showing a significant reduction in fruit damage compared to untreated plots and providing a viable alternative to conventional broad-spectrum insecticide sprays. nih.gov

Table 1: Efficacy of "Attract-and-Kill" Strategy on Summer Fruit Tortrix Moth (Adoxophyes orana) and Codling Moth (Cydia pomonella) in 2008

| Assessment Date | Treatment | Fruit Damage (%) |

| July 15 | "Attract-and-Kill" Plot | 0.8 |

| July 15 | Untreated Control Plot | 2.5 |

| August 15 | "Attract-and-Kill" Plot | 1.5 |

| August 15 | Untreated Control Plot | 4.0 |

| Data sourced from a 2009 field trial comparing the "Attract-and-Kill" method to an untreated control. The damage assessment includes impacts from both Cydia pomonella and Adoxophyes reticulana. nih.gov |

The "Push-Pull" strategy is a more complex behavioral manipulation that involves both repelling pests from the primary crop (the "push") and luring them into a trap crop or device (the "pull"). lu.seresearchgate.net The "push" component often utilizes non-host volatiles or anti-feedants, while the "pull" component employs attractants like sex pheromones. researchgate.netmdpi.com

While this compound is a powerful attractant and a prime candidate for the "pull" component in such systems, specific, fully developed "Push-Pull" strategies centered on this particular compound are not yet widely documented in scientific literature. However, the principle has been demonstrated with related compounds and pests. For instance, research on the moth Spodoptera littoralis has shown that certain herbivore-induced plant volatiles, such as (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), can suppress the moth's response to its sex pheromone, acting as a "push" signal. researchgate.netmdpi.com In theory, a "Push-Pull" system could be designed where DMNT is used to protect the main crop, while dispensers releasing this compound (a component for many tortricid moths) could lure the repelled pests to a designated trapping area. researchgate.netmdpi.com This would create a highly efficient, multi-faceted control system that actively protects the crop while reducing pest populations.

Integration with Biological Control Agents

A cornerstone of modern IPM is the conservation and enhancement of natural enemy populations, such as predators and parasitoids, which act as biological control agents. lifesciencesite.com The use of species-specific pheromones like this compound is inherently compatible with this goal, as these compounds have minimal direct impact on beneficial insects. nih.gov By replacing or reducing broad-spectrum insecticides, pheromone-based strategies help preserve the complex ecosystem of natural enemies that contribute to pest suppression. nih.gov

The integration goes beyond simple compatibility. There is growing evidence that the sex pheromones of herbivorous insects can be exploited by their natural enemies as kairomones—chemical cues that help them locate their hosts or prey. nih.govfrontiersin.org This "eavesdropping" behavior is a key mechanism through which parasitoids and predators can efficiently find a concentration of potential hosts. frontiersin.org

For example, female parasitoids are known to respond to aphid sex pheromones to locate their hosts. rothamsted.ac.uk While direct research specifically documenting the attraction of a biological control agent to this compound is limited, the principle is well-established across various insect groups. nih.govfrontiersin.org The application of this compound in an orchard for mating disruption or monitoring of a pest like the tea tortrix (Adoxophyes honmai) or the currant bud moth (Euhyponomeutoides albithoracellus) could create an odor plume that not only influences the pest's behavior but also potentially signals the presence of these hosts to their natural enemies. annualreviews.orglu.se This can lead to an increase in parasitism or predation rates, adding another layer of control.

The synergistic relationship between pheromones and plant odors can also enhance the attraction of natural enemies. nih.gov Therefore, the use of this compound within a diverse agricultural landscape may indirectly bolster biological control, making it a valuable tool for creating more resilient and sustainable pest management systems. ontosight.ai

Table 2: Attraction of Archips strojny Males to Traps Baited with Different Ratios of this compound (Z11-14:Ac) and its Antagonist

| Ratio (Z11-14:OH to Z11-14:Ac) | Mean Number of Moths Trapped (+/- SE) |

| 0:100 (Z11-14:Ac only) | 18.0 ± 2.1 a |

| 5:95 | 10.3 ± 1.5 b |

| 10:90 | 5.3 ± 0.8 c |

| 20:80 | 2.0 ± 0.4 d |

| 40:60 | 0.3 ± 0.2 d |

| 100:0 (Z11-14:OH only) | 0.0 ± 0.0 d |

| Data from a field trapping assay demonstrating the attractiveness of pure Z11-14:Ac and the antagonistic effect of (Z)-11-tetradecenyl alcohol (Z11-14:OH). Means followed by the same letter are not significantly different. semanticscholar.org |

Synthesis and Derivatization for Academic Research

Laboratory Synthesis Methodologies

The laboratory synthesis of (Z)-11-Tetradecenyl acetate (B1210297), a key pheromone for numerous lepidopteran species, is crucial for both academic research and pest management applications. Various synthetic routes have been developed to achieve high yields and stereoselectivity, ensuring the production of the biologically active (Z)-isomer.

A common and effective method for establishing the required (Z)-double bond is the Wittig reaction . This reaction typically involves the coupling of a phosphonium (B103445) ylide with an aldehyde. For instance, a C14 backbone with the Δ11-double bond can be formed by reacting an appropriate ylide with an aldehyde, followed by acetylation of the resulting alcohol to yield the final product. researchgate.net The conditions of the Wittig reaction can be controlled to heavily favor the formation of the (Z)-isomer, often achieving purities of 95% or higher. researchgate.net